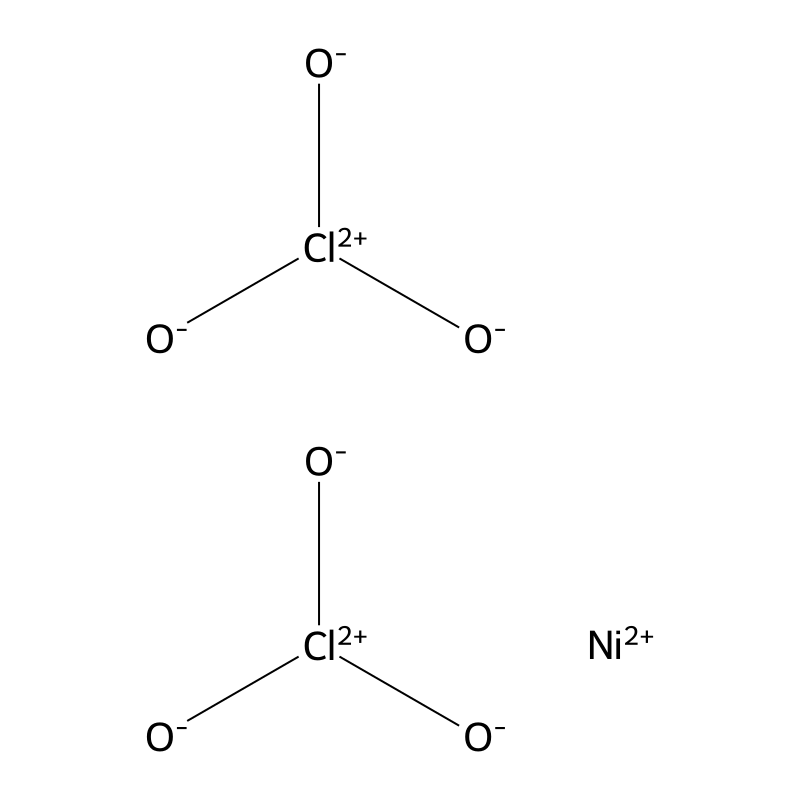Nickel chlorate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Nickel chlorate, with the chemical formula , is an inorganic compound consisting of nickel in the +2 oxidation state and chlorate ions. It typically appears as a greenish-yellow crystalline solid, similar to other nickel salts. Nickel chlorate is known for its strong oxidizing properties and is less commonly encountered than other nickel compounds like nickel chloride or nickel sulfate.
- Decomposition:Upon heating, nickel chlorate decomposes into nickel chloride, oxygen gas, and chlorine gas.
- Redox Reactions:
Nickel chlorate can react with reducing agents, leading to the reduction of nickel ions and the oxidation of the other species involved. - Formation of Coordination Complexes:
Nickel chlorate can also form coordination complexes with various ligands, which can alter its reactivity and properties.
Nickel compounds, including nickel chlorate, have been studied for their biological effects. Nickel ions are essential trace elements in some biological systems but can be toxic at higher concentrations. Prolonged exposure to nickel compounds has been linked to respiratory issues and carcinogenic effects in humans, particularly affecting the lungs and nasal passages due to inhalation of dust or fumes containing nickel salts . Nickel chlorate's oxidative properties may contribute to its potential toxicity.
- Reaction of Nickel Chloride with Sodium Chlorate:This method involves mixing solutions of nickel chloride and sodium chlorate.
- Electrochemical Methods:
Nickel chlorate can also be produced through electrolysis of a solution containing nickel salts and chlorates.
Studies on the interactions of nickel chlorate with other compounds reveal its role as a strong oxidizer, which can influence reaction pathways significantly. The formation of coordination complexes with ligands such as ammonia or phosphines has been noted, altering the reactivity profile of the nickel ion . Additionally, interactions with biological systems suggest that nickel chlorate may affect cellular processes due to its oxidative capacity.
Nickel chlorate shares similarities with various other nickel compounds, each exhibiting unique properties:
| Compound | Formula | Color | Oxidation State | Solubility |
|---|---|---|---|---|
| Nickel Chloride | NiCl₂ | Yellow/Green | +2 | Soluble in water |
| Nickel Sulfate | NiSO₄ | Green | +2 | Soluble in water |
| Nickel Acetate | Ni(C₂H₃O₂)₂ | Green | +2 | Soluble in water |
| Nickel Nitrate | Ni(NO₃)₂ | Green | +2 | Soluble in water |
| Nickel Carbonyl | Ni(CO)₄ | Colorless | 0 | Soluble in organic solvents |
Uniqueness of Nickel Chlorate
Nickel chlorate is particularly unique due to its strong oxidizing properties compared to other nickel salts. While many nickel compounds serve primarily as sources of nickel ions or catalysts, nickel chlorate's ability to release oxygen upon decomposition makes it valuable in specific chemical applications where oxidation is necessary. Additionally, its interactions with various ligands allow for diverse coordination chemistry not always present in other nickel salts








